Phenylbis[2-(trifluoromethyl)phenyl]phosphane
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Overview
Description
Phenylbis[2-(trifluoromethyl)phenyl]phosphane is an organophosphorus compound with the molecular formula C20H13F6P. This compound is characterized by the presence of a phosphane group bonded to a phenyl ring and two 2-(trifluoromethyl)phenyl groups. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylbis[2-(trifluoromethyl)phenyl]phosphane typically involves the reaction of phenylphosphine with 2-(trifluoromethyl)benzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Phenylbis[2-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines .
Scientific Research Applications
Phenylbis[2-(trifluoromethyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Phenylbis[2-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Properties
CAS No. |
25688-43-1 |
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Molecular Formula |
C20H13F6P |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
phenyl-bis[2-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C20H13F6P/c21-19(22,23)15-10-4-6-12-17(15)27(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20(24,25)26/h1-13H |
InChI Key |
CARVZNDWSNIWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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